

Application Note and Protocol: Isothermal Titration Calorimetry (ITC) with BacPROTAC-1

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Compound of Interest

Compound Name: *BacPROTAC-1*

Cat. No.: *B15566626*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs). In bacteria, a similar strategy has been developed using "bacterial PROTACs" or BacPROTACs, which hijack the bacterial ClpCP protease system to degrade target proteins. **BacPROTAC-1** is a model BacPROTAC composed of a phosphoarginine (pArg) moiety that binds to the N-terminal domain of the ClpC unfoldase, a linker, and a biotin group that binds to the model protein monomeric streptavidin (mSA).^{[1][2][3]}

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions, such as binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).^{[4][5]} This application note provides a detailed protocol for using ITC to characterize the binary and ternary binding interactions of the **BacPROTAC-1** system, which includes **BacPROTAC-1**, its target protein (mSA), and the bacterial ClpC protein. Understanding these interactions is crucial for the rational design and optimization of novel antibacterial agents.

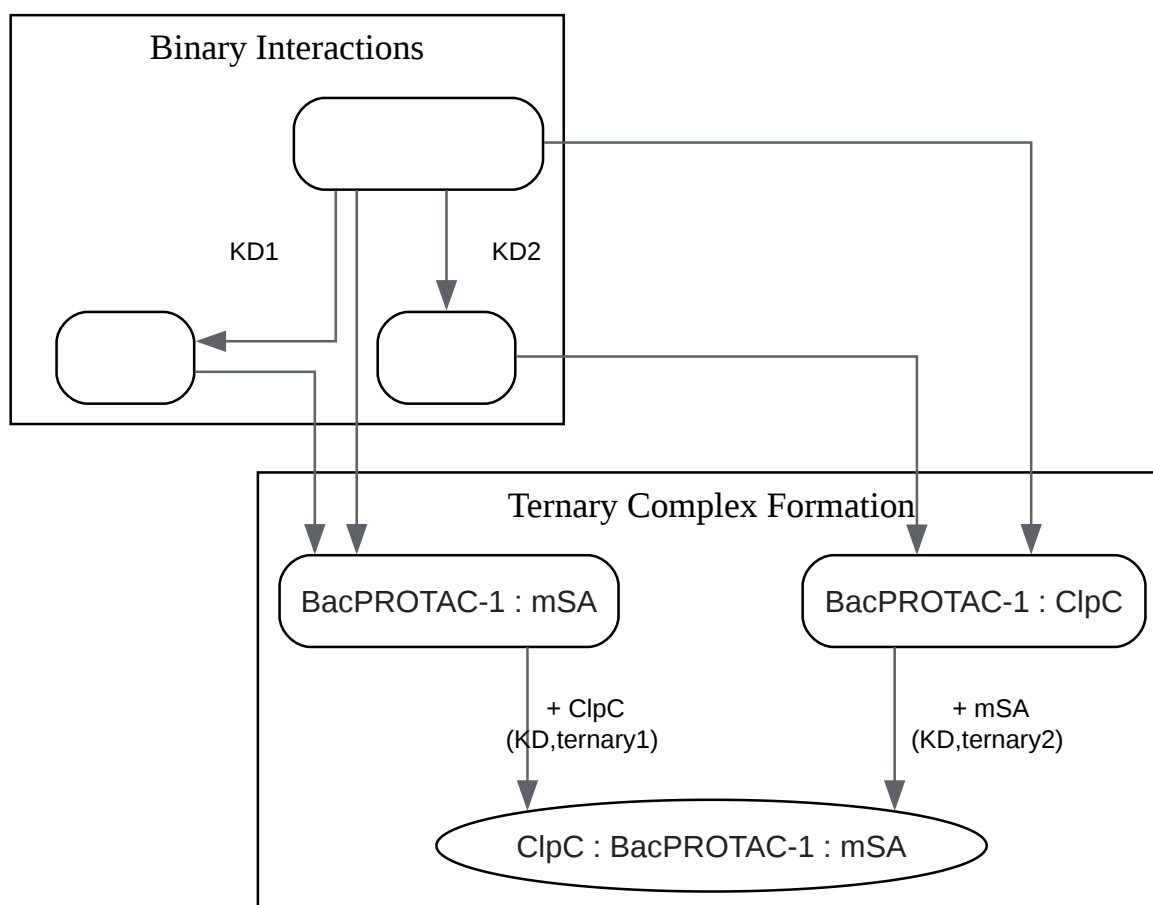
Signaling Pathway and Experimental Logic

The core of the **BacPROTAC-1** mechanism is the formation of a ternary complex between ClpC, **BacPROTAC-1**, and the target protein (mSA). This proximity induces the degradation of

the target protein by the ClpCP protease complex.[1][2] ITC is the gold standard for dissecting the thermodynamics of such ternary complex formation and for determining the cooperativity of binding.[6][7]

A series of ITC experiments are required to fully characterize the system:

- Binary Interaction 1: **BacPROTAC-1** binding to the target protein (mSA).
- Binary Interaction 2: **BacPROTAC-1** binding to the ClpC protein.
- Ternary Complex Formation: Titration of the third component into a pre-formed binary complex to determine the cooperativity of ternary complex formation.



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Fig. 1: Logical relationship of binding events in the **BacPROTAC-1** system.

Experimental Protocols

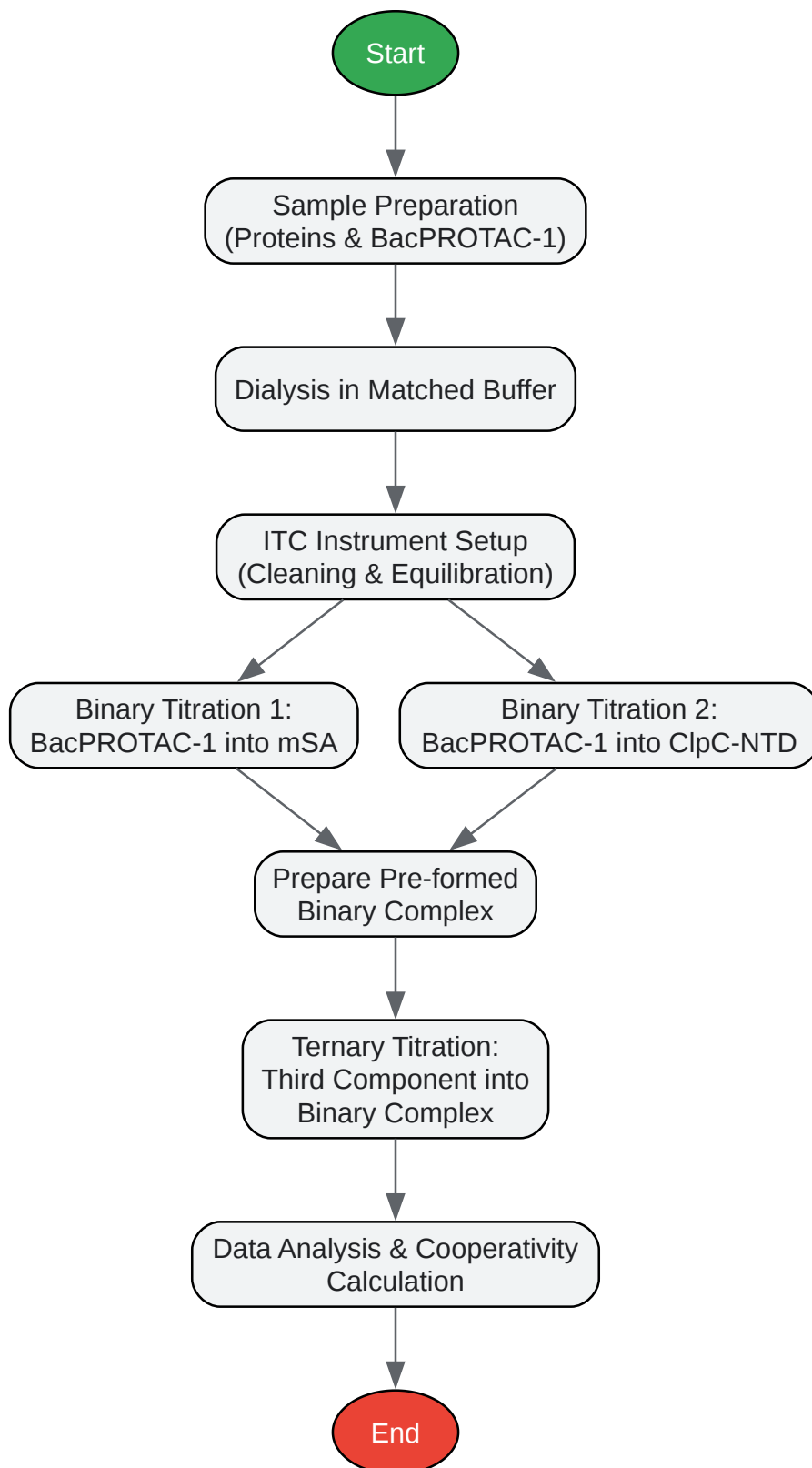
Sample Preparation

High-quality ITC data relies on meticulously prepared samples.

- Protein Expression and Purification:
 - Express and purify monomeric streptavidin (mSA) and the N-terminal domain of ClpC (ClpC-NTD) using standard chromatography techniques. The full-length ClpC can also be used but may be more challenging to work with.
 - Ensure proteins are of high purity (>95%) as determined by SDS-PAGE.
 - Determine the accurate protein concentrations using a reliable method such as UV-Vis spectrophotometry with the calculated extinction coefficient or a BCA assay.
- **BacPROTAC-1** Preparation:
 - Synthesize or procure **BacPROTAC-1** of high purity.
 - Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the organic solvent is identical in both the syringe and cell solutions and does not exceed 10%.[\[8\]](#)[\[9\]](#)
- Buffer Preparation and Dialysis:
 - The use of a perfectly matched buffer for all components is critical to minimize heats of dilution.[\[8\]](#)[\[10\]](#)
 - A recommended starting buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. Dithiothreitol (DTT) is generally not recommended for ITC.[\[8\]](#)[\[9\]](#)
 - Dialyze both mSA and ClpC-NTD against the same large volume of the chosen ITC buffer overnight at 4°C. Retain a sample of the final dialysis buffer for preparing the **BacPROTAC-1** solution and for control experiments.

Isothermal Titration Calorimetry (ITC) Workflow

The following workflow outlines the steps for conducting the ITC experiments.



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Fig. 2: General experimental workflow for ITC analysis of **BacPROTAC-1**.

Detailed ITC Experimental Protocols

The following are suggested starting concentrations and parameters. These may need to be optimized based on the observed binding affinities.[\[9\]](#)[\[10\]](#)[\[11\]](#)

a. Binary Interaction: **BacPROTAC-1** into mSA

- Cell: 20 μ M mSA
- Syringe: 200 μ M **BacPROTAC-1**
- Temperature: 25°C
- Stirring Speed: 750 rpm
- Injections: 1 x 0.4 μ L initial injection followed by 18 x 2 μ L injections.
- Spacing: 150 seconds between injections.

b. Binary Interaction: **BacPROTAC-1** into ClpC-NTD

- Cell: 20 μ M ClpC-NTD
- Syringe: 200 μ M **BacPROTAC-1**
- Parameters: Same as for the mSA titration.

c. Ternary Complex Formation: ClpC-NTD into pre-formed mSA:**BacPROTAC-1** complex

- Cell: 20 μ M mSA + 40 μ M **BacPROTAC-1** (to ensure saturation of mSA)
- Syringe: 200 μ M ClpC-NTD
- Parameters: Same as for the binary titrations.

d. Control Titrations

To ensure data quality, perform the following control experiments:[\[10\]](#)[\[12\]](#)

- Titrate **BacPROTAC-1** into buffer.
- Titrate ClpC-NTD into buffer.
- Titrate ClpC-NTD into mSA solution (to check for any direct interaction).

The heat of dilution from the ligand-into-buffer titration should be subtracted from the binding data.

Data Presentation and Analysis

The raw ITC data (thermogram) is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of the titrant to the sample in the cell. This binding isotherm is fitted to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Summary of Quantitative Data

The results of the ITC experiments should be summarized in a table for easy comparison.

Interaction	Titrant (Syringe)	Analyte (Cell)	K _D (nM)	ΔH (kcal/mol)	$-T\Delta S$ (kcal/mol)	n (Stoichiometry)
Binary 1	BacPROTAC-1	mSA	Value	Value	Value	Value
Binary 2	BacPROTAC-1	ClpC-NTD	Value	Value	Value	Value
Ternary	ClpC-NTD	mSA + BacPROTAC-1	Value	Value	Value	Value

Cooperativity Calculation

Cooperativity (α) describes how the binding of one ligand affects the binding of another. It is calculated from the dissociation constants of the binary and ternary complexes.^[5]

$\alpha = K_D \text{ (binary)} / K_D \text{ (ternary)}$

- $\alpha > 1$: Positive cooperativity (the formation of the binary complex enhances the binding of the third component).
- $\alpha < 1$: Negative cooperativity (the formation of the binary complex diminishes the binding of the third component).
- $\alpha = 1$: No cooperativity (the binding events are independent).

Parameter	Description	Calculated Value
K _D (Binary)	Dissociation constant of BacPROTAC-1 to ClpC-NTD	From Table 1
K _D (Ternary)	Apparent dissociation constant of ClpC-NTD to the mSA:BacPROTAC-1 complex	From Table 1
Cooperativity (α)	K _D (Binary) / K _D (Ternary)	Calculated Value

Troubleshooting

- Large Heats of Dilution: Ensure buffers are perfectly matched. Perform dialysis extensively. [\[5\]](#)
- No or Weak Signal: The binding affinity may be too weak for ITC. Increase the concentrations of the reactants. [\[5\]](#) Check for protein activity and correct folding.
- Precipitation: Protein precipitation upon ligand binding can lead to artifacts. Reduce protein and ligand concentrations.
- Complex Binding Isotherms: If the data does not fit a simple one-site binding model, more complex models that account for multiple binding sites or conformational changes may be necessary. Global analysis of multiple titrations can be a powerful tool in these cases. [\[7\]](#)[\[13\]](#)[\[14\]](#)

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